Methyl 2-oxohexadecanoate Methyl 2-oxohexadecanoate
Brand Name: Vulcanchem
CAS No.: 55836-30-1
VCID: VC18981608
InChI: InChI=1S/C17H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h3-15H2,1-2H3
SMILES:
Molecular Formula: C17H32O3
Molecular Weight: 284.4 g/mol

Methyl 2-oxohexadecanoate

CAS No.: 55836-30-1

Cat. No.: VC18981608

Molecular Formula: C17H32O3

Molecular Weight: 284.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-oxohexadecanoate - 55836-30-1

Specification

CAS No. 55836-30-1
Molecular Formula C17H32O3
Molecular Weight 284.4 g/mol
IUPAC Name methyl 2-oxohexadecanoate
Standard InChI InChI=1S/C17H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h3-15H2,1-2H3
Standard InChI Key VWRCAQBZONAKSC-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCC(=O)C(=O)OC

Introduction

Synthesis Methods

Methyl 2-oxohexadecanoate can be synthesized through several routes, including esterification, oxidation, and industrial-scale processes.

Laboratory Synthesis

  • Esterification: Reacting 2-oxohexadecanoic acid with methanol in the presence of acid catalysts (e.g., H2SO4\text{H}_2\text{SO}_4) under reflux conditions .

  • Oxidation of Methyl Vinyl Glycolate: Dess-Martin periodinane oxidizes methyl vinyl glycolate to yield methyl 2-oxohexadecanoate .

Industrial Production

  • Continuous Flow Reactors: Optimized for high yield (up to 97%) using catalysts like CH3SO3H/Al2O3\text{CH}_3\text{SO}_3\text{H}/\text{Al}_2\text{O}_3 at 80–120°C .

  • Zeolite Catalysts: NaY-MMM activated with triethylamine enables esterification with dimethyl carbonate at 150°C .

Table 1: Comparison of Synthesis Methods

MethodCatalystTemperature (°C)Yield (%)Reference
EsterificationH2SO4\text{H}_2\text{SO}_46594
Oxidation (Dess-Martin)Dess-Martin periodinaneRT80–99
Continuous FlowCH3SO3H/Al2O3\text{CH}_3\text{SO}_3\text{H}/\text{Al}_2\text{O}_380–12097
Zeolite-CatalyzedNaY-MMM/TEA15096

Chemical and Physical Properties

Structural Features

  • IUPAC Name: Methyl 2-oxohexadecanoate

  • SMILES: CCCCCCCCCCCCCCC(=O)C(=O)OC\text{CCCCCCCCCCCCCCC(=O)C(=O)OC}

  • InChI Key: VWRCAQBZONAKSC-UHFFFAOYSA-N\text{VWRCAQBZONAKSC-UHFFFAOYSA-N}

Physical Properties

PropertyValueReference
Density (g/cm³)0.918
Boiling Point (°C)321.2
Melting Point (°C)Not reported
LogP4.82
SolubilityInsoluble in water

Chemical Reactivity and Applications

Key Reactions

  • Oxidation: Converts the ketone to carboxylic acids using KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3.

  • Reduction: LiAlH4_4 reduces the ketone to a secondary alcohol.

  • Diels-Alder Reactions: Reacts with 1,3-dienes to form cyclohexene derivatives .

Biological and Industrial Applications

  • Lipid Metabolism: Serves as a model compound for studying β-oxidation pathways .

  • Pharmaceutical Intermediates: Used in synthesizing anti-obesity agents by inhibiting pancreatic lipase .

  • Material Science: Incorporated into polymers for enhanced thermal stability.

Hazard CategoryPrecautionary Measures
FlammabilityStore away from ignition sources
Skin/Eye IrritationUse gloves and goggles
Respiratory IrritationUse in ventilated areas

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